MS432 vs. PD0325901: Target Elimination versus Inhibition
MS432 achieves complete elimination of MEK1 and MEK2 proteins, whereas its parent inhibitor, PD0325901, only inhibits their kinase activity. In kinase inhibition assays, MS432 exhibits an IC50 of 1500 nM for MEK1 and 590 nM for MEK2, which are significantly higher than PD0325901's reported IC50 of 0.33 nM for both MEK1 and MEK2, demonstrating that MS432's functional mechanism is decoupled from direct kinase inhibition [1][2][3].
| Evidence Dimension | Kinase Inhibition Potency (IC50) vs. Cellular Degradation Potency (DC50) |
|---|---|
| Target Compound Data | MEK1 IC50 = 1500 nM; MEK2 IC50 = 590 nM; MEK1 DC50 = 31 nM (HT29); MEK2 DC50 = 17 nM (HT29) |
| Comparator Or Baseline | PD0325901 (mirdametinib): MEK1/2 IC50 = 0.33 nM |
| Quantified Difference | MS432 is ~4545-fold less potent as an inhibitor (MEK1) but achieves sub-50 nM degradation potencies (DC50). PD0325901 does not degrade MEK1/2 proteins. |
| Conditions | Kinase inhibition: HotSpot assay with ERK kinase-dead mutant as substrate; Cellular degradation: Western blot in HT29 cells treated for 16-24 hours |
Why This Matters
This differentiation is critical for researchers investigating catalytic vs. non-catalytic functions of MEK1/2 or seeking to overcome inhibitor resistance; MS432 offers a distinct mode of action (protein degradation) not achievable with PD0325901.
- [1] Wei J, Hu J, Wang L, et al. Discovery of a First-in-Class Mitogen-Activated Protein Kinase Kinase 1/2 Degrader. J Med Chem. 2019 Dec 12;62(23):10897-10911. doi:10.1021/acs.jmedchem.9b01528 View Source
- [2] IUPHAR/BPS Guide to Pharmacology. MS432 Ligand Activity Charts. IC50 values for MEK1 (1500 nM) and MEK2 (590 nM). View Source
- [3] MedChemExpress. Mirdametinib (PD0325901) Product Datasheet. IC50 = 0.33 nM for MEK1/2. View Source
